![molecular formula C12H14N4OS2 B2632604 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097912-13-3](/img/structure/B2632604.png)
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . These compounds are common structural units in pharmacological drugs and medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out through a multi-step procedure . The compounds were evaluated for their antibacterial activity by the agar diffusion method .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were evaluated based on their structures characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
1,3-Diazole derivatives have demonstrated promising antibacterial and antimycobacterial effects. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains .
Anti-Inflammatory Properties
The 1,3-diazole ring system has been investigated for its anti-inflammatory activity. Compounds containing this motif may offer therapeutic benefits in managing inflammatory conditions .
Antitumor Effects
Studies have highlighted the antitumor potential of 1,3-diazole derivatives. These compounds could play a role in cancer treatment by inhibiting tumor growth or metastasis .
Antidiabetic Activity
Certain 1,3-diazole-based molecules exhibit antidiabetic properties. Researchers have explored their effects on glucose metabolism and insulin sensitivity .
Antioxidant Properties
The imidazole core contributes to antioxidant activity. 1,3-Diazole derivatives may scavenge free radicals and protect cells from oxidative stress .
Antiviral Effects
1,3-Diazole-containing compounds have been investigated for their antiviral potential. They may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .
Ulcerogenic Activity
Some 1,3-diazole derivatives exhibit ulcerogenic effects. Researchers have studied their impact on gastric mucosa and ulcer formation .
Other Activities
Beyond the mentioned fields, 1,3-diazole derivatives have also shown antipyretic, anti-allergic, antihelmintic, and antifungal activities .
Future Directions
properties
IUPAC Name |
1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c17-12(7-10-1-6-18-9-10)16-4-2-15(3-5-16)11-8-13-19-14-11/h1,6,8-9H,2-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCYEPCBTASLDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.